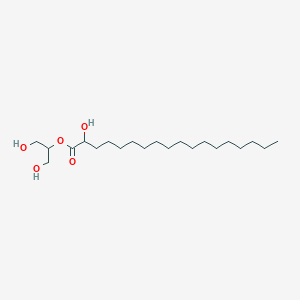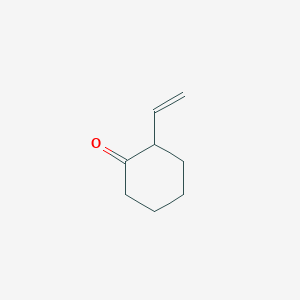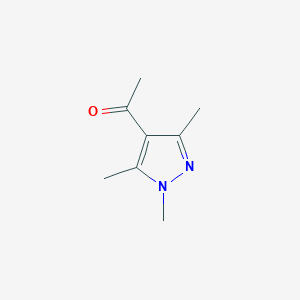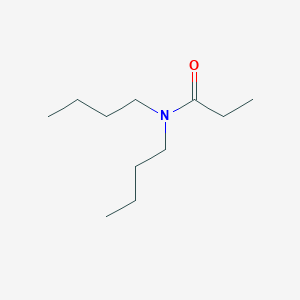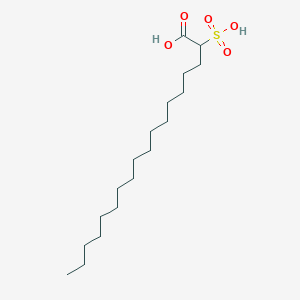
5-Methyl-1-benzothiophene-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzothiophene derivatives, including 5-Methyl-1-benzothiophene-2-carboxylic acid, involves several steps, often starting from simpler thiophene derivatives. For example, one study describes the chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from its formyl precursor using a reducing agent. This method showcases the potential pathways for synthesizing benzothiophene carboxylic acids (Jayaraman, S., Sridharan, M., & Nagappan, Rajendiran, 2010).
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives, including 5-Methyl-1-benzothiophene-2-carboxylic acid, has been studied using various techniques such as X-ray diffraction. These studies reveal the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and properties (Dugarte-Dugarte, Analio et al., 2021).
Chemical Reactions and Properties
Benzothiophene carboxylic acids undergo various chemical reactions, including nitration, which has been studied under different conditions. These reactions provide valuable insights into the reactivity of the benzothiophene ring and the influence of the carboxylic acid group (Cooper, J., & Scrowston, R. M., 1971).
Wissenschaftliche Forschungsanwendungen
-
- Application Summary : Thiophene-based analogs are of interest to a growing number of scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
- Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results or Outcomes : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
-
- Application Summary : Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results or Outcomes : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
-
- Application Summary : Thiophene derivatives, including “5-Methyl-1-benzothiophene-2-carboxylic acid”, can be used as organic synthesis intermediates .
- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes would depend on the specific reactions being carried out .
-
- Application Summary : Thiophene derivatives can be used as pharmaceutical intermediates .
- Methods of Application : The specific methods of application would depend on the particular pharmaceutical compound being synthesized .
- Results or Outcomes : The outcomes would depend on the specific pharmaceutical research being conducted .
-
- Application Summary : Some thiophene derivatives are used in the preparation of new porphyrin sensitizers based on donor-Π-acceptor (D-Π-A) approach .
- Methods of Application : The specific methods of application would depend on the particular material being synthesized .
- Results or Outcomes : The outcomes would depend on the specific material science research being conducted .
-
- Application Summary : Benzofuran compounds, which are structurally similar to benzothiophene compounds, are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, “5-Methyl-1-benzothiophene-2-carboxylic acid” could potentially be used in the synthesis of these natural product analogs .
- Methods of Application : The specific methods of application would depend on the particular natural product being synthesized .
- Results or Outcomes : The outcomes would depend on the specific natural product synthesis being conducted .
-
- Application Summary : Benzofuran compounds have been developed and utilized as anticancer agents . Therefore, “5-Methyl-1-benzothiophene-2-carboxylic acid” could potentially be used in the development of new anticancer drugs .
- Methods of Application : The specific methods of application would depend on the particular drug discovery process being used .
- Results or Outcomes : The outcomes would depend on the specific drug discovery research being conducted .
-
- Application Summary : “5-Methyl-1-benzothiophene-2-carboxylic acid” could potentially be used in the synthesis of alcohols, symmetric ethers, carboxylate esters, and acetamides .
- Methods of Application : The specific methods of application would depend on the particular organic synthesis pathway being used .
- Results or Outcomes : The outcomes would depend on the specific organic synthesis reactions being carried out .
Safety And Hazards
The safety information for 5-Methyl-1-benzothiophene-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The compound also has several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
5-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFWTHMQVXSBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345635 | |
| Record name | 5-Methyl-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-benzothiophene-2-carboxylic acid | |
CAS RN |
1505-62-0 | |
| Record name | 5-Methylbenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)


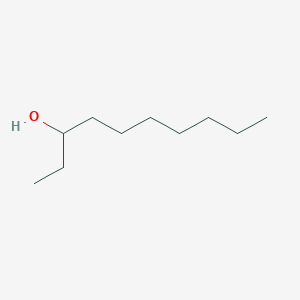
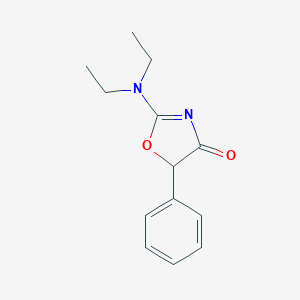
![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)
